molecular formula C13H8Cl4O2S B14332145 1,1'-Biphenyl, 2,2',3,5'-tetrachloro-4-(methylsulfonyl)- CAS No. 106418-96-6

1,1'-Biphenyl, 2,2',3,5'-tetrachloro-4-(methylsulfonyl)-

Cat. No.: B14332145
CAS No.: 106418-96-6
M. Wt: 370.1 g/mol
InChI Key: JVUHBNNDBYBVDD-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,3,5’-tetrachloro-4-(methylsulfonyl)- is a chlorinated biphenyl compound with the molecular formula C13H8Cl4O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,3,5’-tetrachloro-4-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The sulfonation step involves the reaction of the chlorinated biphenyl with methylsulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,3,5’-tetrachloro-4-(methylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,5’-tetrachloro-4-(methylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,5’-tetrachloro-4-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cell membranes, affecting their integrity and permeability. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl, 2,2’,3,5’-tetrachloro-4-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s reactivity and its ability to interact with biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

106418-96-6

Molecular Formula

C13H8Cl4O2S

Molecular Weight

370.1 g/mol

IUPAC Name

2,3-dichloro-1-(2,5-dichlorophenyl)-4-methylsulfonylbenzene

InChI

InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-5-3-8(12(16)13(11)17)9-6-7(14)2-4-10(9)15/h2-6H,1H3

InChI Key

JVUHBNNDBYBVDD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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